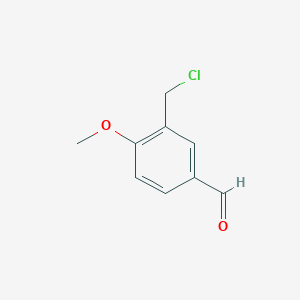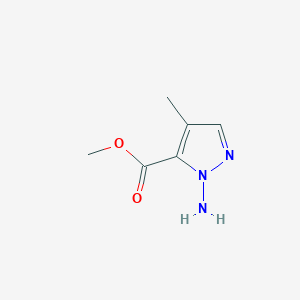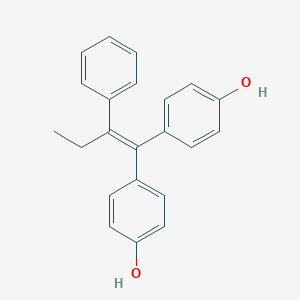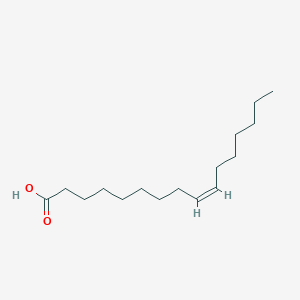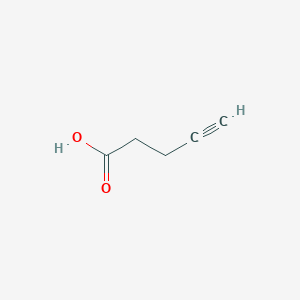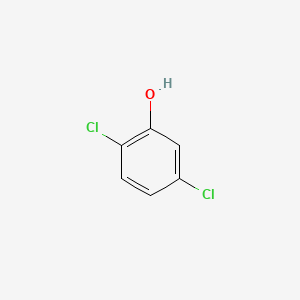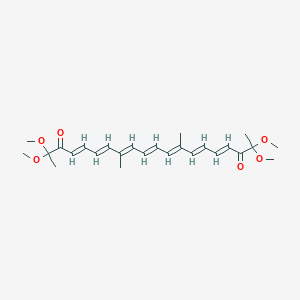
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione, also known as TMECG, is a natural compound found in marine organisms. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also exert its effects by modulating the expression of certain genes involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in lab experiments is that it is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, and its synthesis can be complex and time-consuming.
Orientations Futures
There are several future directions for research on 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function. Another area of interest is its anti-tumor activity. Future studies could focus on its mechanism of action and its potential as a cancer treatment. Additionally, further research is needed to explore the potential of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in other areas such as cardiovascular disease and diabetes.
Méthodes De Synthèse
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione can be synthesized through the isolation and purification of natural sources such as marine sponges, gorgonians, and soft corals. Alternatively, it can be synthesized through chemical methods using a variety of reagents and catalysts. One such method involves the reaction of 4,6,8,10,12,14,16-heptamethyl-2,18-dioxo-1,3,5,7,9,11,13,15,17-nonadecaene with methoxyacetylene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. In addition, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
141290-93-9 |
|---|---|
Nom du produit |
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione |
Formule moléculaire |
C26H36O6 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(4E,6E,8E,10E,12E,14E,16E)-2,2,19,19-tetramethoxy-8,13-dimethylicosa-4,6,8,10,12,14,16-heptaene-3,18-dione |
InChI |
InChI=1S/C26H36O6/c1-21(17-11-13-19-23(27)25(3,29-5)30-6)15-9-10-16-22(2)18-12-14-20-24(28)26(4,31-7)32-8/h9-20H,1-8H3/b10-9+,17-11+,18-12+,19-13+,20-14+,21-15+,22-16+ |
Clé InChI |
AVTICHPBCQNNQE-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(\C=C\C=C\C(=O)C(OC)(OC)C)/C)/C=C/C=C/C(=O)C(OC)(OC)C |
SMILES |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
Synonymes |
2,2,19,19-tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione C22-polyene-tetrone-diacetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
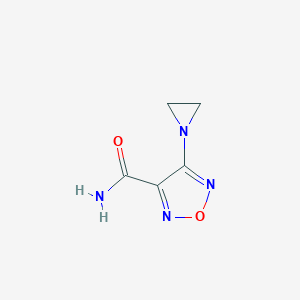
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
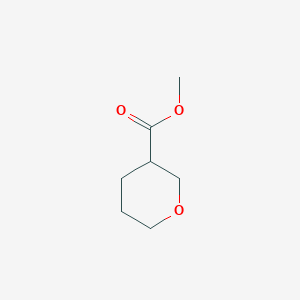
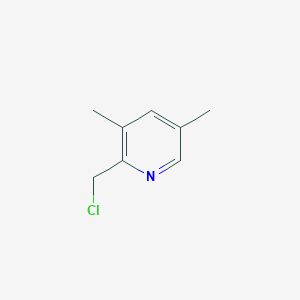
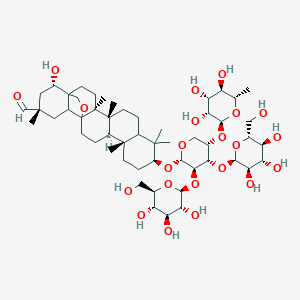

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)
